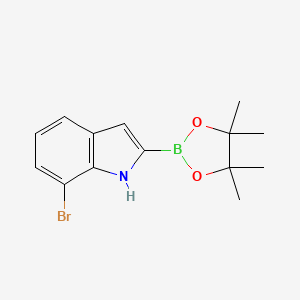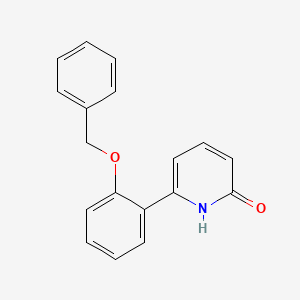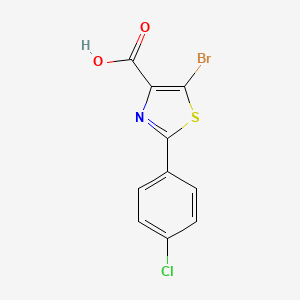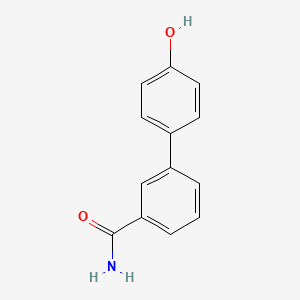![molecular formula C7H9BrN4O3 B1523752 2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid CAS No. 1258650-49-5](/img/structure/B1523752.png)
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid
Overview
Description
“2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid” is a chemical compound with the CAS Number: 1258650-49-5 . It has a molecular weight of 277.08 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “{[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid” and the InChI code is "1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14)" .Physical And Chemical Properties Analysis
The compound is in powder form and is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable precursor in the synthesis of various pyrazole derivatives , which are crucial in pharmaceutical research. Pyrazoles are a prominent class of compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. The amino and bromo substituents on the pyrazole ring of this compound provide sites for further chemical modifications, allowing for the development of new drugs with potential therapeutic applications .
Material Science
In material science, the compound’s ability to form stable complexes with metals can be exploited to create novel materials. These materials could have applications in catalysis , optoelectronics , or as molecular sensors . The bromine atom in particular may be used for further functionalization through palladium-catalyzed coupling reactions, leading to materials with unique electronic properties .
Biochemistry
The compound’s structure suggests potential use in bioconjugation techniques, where it could be attached to biomolecules for targeted drug delivery . Its carboxylic acid group allows for easy linkage to amino groups on proteins or peptides, while the bromine atom could be used for radio-labeling, enhancing the detection and tracking of the compound within biological systems .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be used to synthesize pesticides or plant growth regulators . The pyrazole moiety is known to be a part of various agrochemicals, and the presence of the amino group could lead to derivatives with enhanced activity or specificity towards certain pests or plant hormones .
Analytical Chemistry
As an analytical reagent, this compound could be used in the development of chromatographic methods for the separation and detection of complex mixtures. Its unique structure could interact with a variety of analytes, providing a basis for selective and sensitive analysis techniques .
Environmental Science
In environmental science, the compound could be researched for its potential use in remediation processes . For instance, its ability to chelate metals could be beneficial in the treatment of heavy metal pollution. Additionally, its structural components could be explored for the degradation of environmental pollutants through advanced oxidation processes .
Chemical Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of heterocyclic compounds . Its reactive sites make it a versatile intermediate for the synthesis of more complex molecules, which could have applications across various fields of chemistry .
Computational Chemistry
Finally, in computational chemistry, the compound could be used as a model to study molecular interactions and reaction mechanisms . Its structure could provide insights into the behavior of similar compounds under various conditions, aiding in the design of new molecules with desired properties .
Safety and Hazards
properties
IUPAC Name |
2-[(5-amino-3-bromo-1-methylpyrazole-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4O3/c1-12-6(9)4(5(8)11-12)7(15)10-2-3(13)14/h2,9H2,1H3,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQHRBXXNTKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173076 | |
| Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid | |
CAS RN |
1258650-49-5 | |
| Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)









